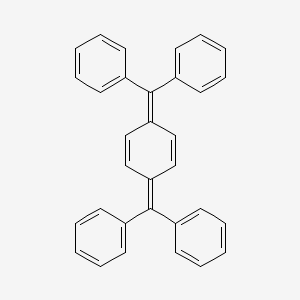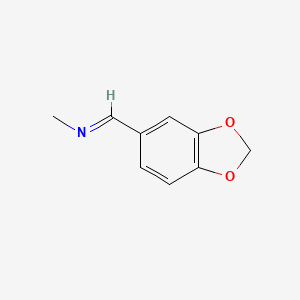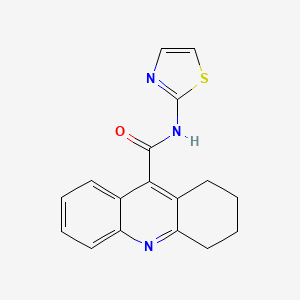
Benzene, 1,1'-(1-ethyl-1-methyl-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18 It is a derivative of benzene, where two benzene rings are connected by a 1-ethyl-1-methyl-1,2-ethanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6} + \text{R-X} \xrightarrow{\text{AlCl3}} \text{C6H5-R} + \text{HX} ] where R-X represents the alkyl halide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the saturation of any double bonds present in the alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, HNO3, H2SO4, typically under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the alkyl chain may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison:
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis- : Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
- Benzene, 1,1’-(1,2-ethanediyl)bis- : Lacks the ethyl and methyl groups, resulting in different reactivity and applications.
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- : Contains additional methyl groups, which can influence its steric and electronic properties.
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- stands out due to its unique alkyl bridge, which imparts distinct physical and chemical characteristics, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
26613-38-7 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3 |
Clave InChI |
KGBTVANMWBVNLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)



![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)


![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)

